molecular formula C17H21FN2O4S B6086582 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone

5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone

Cat. No. B6086582
M. Wt: 368.4 g/mol
InChI Key: UPFDBSAGGGBLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone, also known as DT-010, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of thiomorpholine-containing compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has been shown to exhibit significant biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone also inhibits the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. In animal models of arthritis and colitis, 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has been found to reduce inflammation and tissue damage. Additionally, 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone can induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has been extensively studied and its pharmacological properties have been well characterized. However, like any other experimental compound, 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has some limitations. Its mechanism of action is complex and not fully understood. Additionally, the optimal dosage and administration route for 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone have not been established.

Future Directions

There are several future directions for research on 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone. One potential application is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone in cancer treatment. Another potential application is in the treatment of viral infections. 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has been found to exhibit antiviral activity against the influenza virus, and further studies are needed to explore its potential in the treatment of other viral infections. Additionally, the mechanism of action of 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone needs to be further elucidated to fully understand its pharmacological properties.

Synthesis Methods

The synthesis of 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone involves a multi-step process that begins with the reaction of 3-fluorobenzylamine with 2-piperidone to form N-3-fluorobenzyl-2-piperidone. This intermediate is then reacted with thiomorpholine-4-carbonyl chloride to yield the final product, 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone. The synthesis of 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has been optimized to achieve high yields and purity.

Scientific Research Applications

5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-viral activities. Studies have shown that 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone can inhibit the growth of cancer cells and induce apoptosis in tumor cells. It has also been found to possess potent anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis. Additionally, 5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone has been shown to exhibit antiviral activity against the influenza virus.

properties

IUPAC Name

5-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-1-[(3-fluorophenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4S/c18-15-3-1-2-13(10-15)11-20-12-14(4-5-16(20)21)17(22)19-6-8-25(23,24)9-7-19/h1-3,10,14H,4-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFDBSAGGGBLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCS(=O)(=O)CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1,1-Dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone

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